molecular formula C18H23ClN4O2 B6460573 5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2549053-36-1

5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B6460573
CAS No.: 2549053-36-1
M. Wt: 362.9 g/mol
InChI Key: WNLGCROMOVFBQV-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a chloro substituent at position 5, methyl groups at positions 4 and 6, and a complex heterocyclic substituent at position 2. The carbonitrile group at position 3 enhances electron-withdrawing properties, influencing reactivity and binding affinity in biological systems.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-12-14(10-20)17(21-13(2)16(12)19)23-8-9-25-15(11-23)18(24)22-6-4-3-5-7-22/h15H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLGCROMOVFBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCOC(C2)C(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Reference Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound Pyridine 2-(Piperidine-1-carbonyl)morpholin-4-yl Carbonitrile Chloro, methyl, morpholine, piperidine
4,6-Dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile (PDB: 4Y44) Pyridine 3-(Morpholin-4-yl)propylamino Carbonitrile Methyl, morpholine, amine
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazinylmethyl Morpholine Chloro, thieno ring, sulfonyl
5-Ethyl-4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile Pyridine Trifluoromethylphenylsulfanyl Carbonitrile Ethyl, methyl, sulfanyl

Key Observations:

  • The target compound’s morpholinyl-piperidine carbonyl substituent at position 2 distinguishes it from simpler morpholine- or piperidine-containing analogs. This group may enhance binding to enzymes with hydrophobic pockets (e.g., proteases or kinases) compared to sulfanyl or amino substituents .
  • The carbonitrile group at position 3 is conserved across all analogs, suggesting its critical role in electronic modulation or intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Table 3: Comparative Bioactivity and Properties

Compound Reported Bioactivity Solubility LogP (Predicted)
Target Compound Not explicitly reported; inferred protease inhibition potential (similar to PDB 4Y44) Low (due to lipophilic substituents) ~3.5 (estimated)
4,6-Dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile (PDB 4Y44) Binds endothiapepsin (aspartic protease) via carbonitrile-morpholine interactions Moderate (amine enhances solubility) 2.8
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Insecticide (GABA receptor antagonist) Low (lipophilic) 4.1

Key Observations:

  • The target compound’s morpholine-piperidine substituent may improve solubility relative to purely aromatic analogs (e.g., fipronil) but reduce it compared to amine-containing derivatives .

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